molecular formula C24H18ClN5O2 B2620817 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-74-1

3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2620817
CAS No.: 1031623-74-1
M. Wt: 443.89
InChI Key:
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Description

Triazoles are a class of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Molecular Structure Analysis

Triazoles have a molecular formula of C2H3N3 and a nitrogenous heterocyclic moiety . The exact molecular structure would depend on the specific substituents attached to the triazole ring.

Scientific Research Applications

Synthesis and Structural Diversity

Compounds with structures similar to 3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide are synthesized through various chemical reactions that provide a wide array of heterocyclic compounds. For example, the reactions of anthranilamide with isocyanates lead to the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds through direct reflux or stirring at room temperature in specific solvents. These synthesis methods highlight the versatility and reactivity of certain functional groups in creating complex heterocyclic structures (J. Chern et al., 1988).

Potential Biological Activities

Quinazoline derivatives, similar to the compound , are often studied for their potential biological activities. For instance, some quinazoline derivatives containing an azole nucleus have been evaluated for their antimicrobial activity. The structural modifications on the quinazoline framework can significantly influence their activity against a range of microorganisms, indicating their potential as therapeutic agents (Muhammet Özyanik et al., 2012). Additionally, triazoloquinazoline adenosine antagonists have been explored for their selectivity towards the human A3 receptor subtype, which is a significant area of research in the development of novel therapeutic agents (Y. C. Kim et al., 1996).

Mechanism of Action

Triazole derivatives have been found to intercalate DNA, which can lead to their anticancer activities . They can bind with a variety of enzymes and receptors in the biological system .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-N-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an imine intermediate, which is then reacted with 2-aminobenzonitrile to form the triazoloquinazoline ring system. The resulting compound is then subjected to a series of reactions to introduce the carboxamide and oxo groups at the appropriate positions.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methylbenzylamine", "2-aminobenzonitrile", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide", "ethanol", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: 4-chlorobenzaldehyde is reacted with 4-methylbenzylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is then reacted with 2-aminobenzonitrile in the presence of sulfuric acid to form the triazoloquinazoline ring system.", "Step 3: The resulting compound is then treated with acetic anhydride and sodium acetate in chloroform to introduce the carboxamide group at the appropriate position.", "Step 4: The compound is then subjected to a series of oxidation reactions using hydrogen peroxide and sodium hydroxide to introduce the oxo group at the appropriate position.", "Step 5: The final compound is purified using column chromatography with a mixture of chloroform and diethyl ether as the eluent." ] }

CAS No.

1031623-74-1

Molecular Formula

C24H18ClN5O2

Molecular Weight

443.89

IUPAC Name

3-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O2/c1-14-2-4-15(5-3-14)13-26-23(31)17-8-11-19-20(12-17)30-22(27-24(19)32)21(28-29-30)16-6-9-18(25)10-7-16/h2-12,29H,13H2,1H3,(H,26,31)

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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